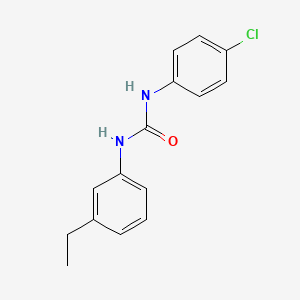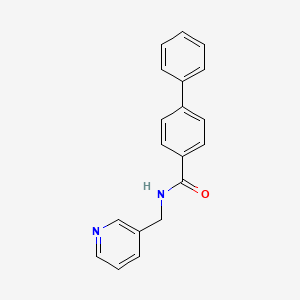
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CPTH was initially developed as a histone acetyltransferase inhibitor, but it has since been found to have a wide range of other biological effects.
Mecanismo De Acción
CPTH exerts its biological effects by inhibiting histone acetyltransferases (HATs). HATs are enzymes that acetylate histones, which leads to the activation of gene transcription. By inhibiting HATs, CPTH reduces the level of gene transcription and alters the expression of genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPTH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines in inflammation. CPTH has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of HATs in biological processes. However, there are also limitations to using CPTH in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CPTH has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the study of CPTH include developing more potent and selective HAT inhibitors, studying the role of HATs in epigenetic regulation, and improving methods for synthesizing and purifying CPTH.
Métodos De Síntesis
CPTH can be synthesized by reacting 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)-2-propionylaniline. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide. The synthesis method of CPTH has been extensively studied and optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
CPTH has been found to have a wide range of scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3OS/c1-2-9(16)14-15-10(17)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWBGMPOPNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-propanoylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)